Oleth-3

Descripción

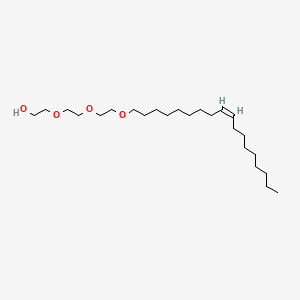

Oleth-3, a polyethylene glycol alkyl ether, is a nonionic surfactant derived from oleyl alcohol and ethylene oxide, with "3" denoting its average ethoxylation degree (three ethylene oxide units). It is widely used in cosmetics and personal care products (e.g., shampoos, skincare, and makeup) for its emulsifying, cleansing, and solubilizing properties . This compound reduces surface tension, enabling oil-water mixing and facilitating rinse-off of impurities. Its physical state ranges from liquid to waxy solid, with water solubility increasing with higher ethylene oxide content . The global Oleth market, including this compound, is driven by rising demand for personal care products in emerging economies .

Propiedades

Fórmula molecular |

C24H48O4 |

|---|---|

Peso molecular |

400.6 g/mol |

Nombre IUPAC |

2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- |

Clave InChI |

KGULFLCOPRYBEV-KTKRTIGZSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO |

SMILES canónico |

CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Oleth-3 typically involves the reaction of oleyl alcohol with ethylene oxide. The process can be summarized as follows:

Starting Material: Oleyl alcohol (Z)-9-octadecen-1-ol.

Reaction with Ethylene Oxide: Oleyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where oleyl alcohol and ethylene oxide are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oleth-3 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted ethers or esters, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Oleth-3 has several scientific research applications:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.

Mecanismo De Acción

The mechanism of action of Oleth-3 is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic substances in aqueous environments. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Differences

Oleth compounds differ in ethylene oxide (EO) units, which dictate their solubility and applications:

- This compound vs. Oleth-20: Oleth-20 (20 EO units) exhibits higher water solubility and is used in nanoemulsions for drug delivery, whereas this compound is preferred in low-viscosity formulations like shampoos .

- This compound vs. This compound Phosphate : Phosphorylation enhances this compound Phosphate’s emulsifying capacity for waxes and esters, but introduces concerns about 1,4-dioxane contamination .

Performance in Formulations

- Emulsification : this compound Phosphate outperforms this compound in stabilizing ester-rich emulsions but requires stringent purity controls .

- Nanoemulsions: Oleth-20’s longer EO chain improves nanoemulsion stability compared to this compound, as demonstrated in caffeine-loaded formulations .

Market and Regulatory Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.